molecular formula C9H8FNO2 B2525590 2-Cyclopropyl-1-fluoro-4-nitrobenzene CAS No. 2366994-57-0

2-Cyclopropyl-1-fluoro-4-nitrobenzene

Cat. No.: B2525590
CAS No.: 2366994-57-0
M. Wt: 181.166
InChI Key: AARHVKBXYGSMNN-UHFFFAOYSA-N
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Description

Structural Classification within Fluoro-Nitroaryl and Cyclopropyl (B3062369) Aromatic Systems

2-Cyclopropyl-1-fluoro-4-nitrobenzene is classified as a polysubstituted aromatic compound. More specifically, it belongs to the family of fluoro-nitroaryl compounds due to the presence of both a fluorine atom and a nitro group attached to the benzene (B151609) ring. The fluorine atom, being the most electronegative element, imparts a strong inductive electron-withdrawing effect. chemicalbook.com The nitro group is also a powerful electron-withdrawing group, acting through both inductive and resonance effects. acs.org

Furthermore, the presence of the cyclopropyl group places this molecule within the class of cyclopropyl aromatic systems. The cyclopropyl group, while being an alkyl substituent, exhibits unique electronic properties that are often described as having partial sp2 character, allowing it to engage in conjugation with the aromatic π-system. google.com This can influence the electron density of the benzene ring and, consequently, its reactivity.

Historical and Current Research Trajectories in Substituted Benzenes

The study of substituted benzenes has been a cornerstone of organic chemistry for over a century, with early research focusing on understanding the directing effects of various functional groups in electrophilic aromatic substitution reactions. The introduction of multiple, electronically diverse substituents, as seen in this compound, represents a more contemporary area of investigation.

Current research trajectories in this field are heavily influenced by the demand for novel organic molecules with specific functions. Fluoro-nitroaryl compounds are widely utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals due to the versatile reactivity of the nitro and fluoro groups. nih.gov The fluorine atom, in particular, is a common feature in modern drug design, often enhancing metabolic stability and bioavailability. chemicalbook.com

Simultaneously, the incorporation of the cyclopropyl motif has gained significant traction in medicinal chemistry. The strained three-membered ring can act as a rigid scaffold, influencing the conformation of molecules and their binding to biological targets. cymitquimica.com Cyclopropylamines, which can be synthesized from cyclopropyl-nitroaromatics, are key building blocks in various pharmaceuticals. google.com A Chinese patent highlights the use of this compound as an intermediate in the synthesis of EGFR inhibitors, underscoring its relevance in the development of anticancer agents. nih.gov

Fundamental Reactivity Principles Governing the Chemical Compound's Core Structure

The chemical behavior of this compound is dictated by the electronic interplay of its three distinct substituents. The benzene ring is rendered electron-deficient by the potent electron-withdrawing effects of the nitro and fluoro groups. This deactivation makes the ring less susceptible to electrophilic aromatic substitution compared to benzene itself.

Conversely, the electron-poor nature of the aromatic ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr) . The fluorine atom, being a good leaving group and situated ortho to the activating nitro group, is the primary site for nucleophilic attack. The presence of the nitro group in the para position further stabilizes the negatively charged Meisenheimer complex intermediate formed during the SNAr reaction, thereby facilitating the substitution.

Detailed research into the specific reactions of this compound is ongoing, with a focus on leveraging its reactivity for the synthesis of novel, high-value compounds.

Detailed Research Findings

While specific peer-reviewed studies detailing a full suite of reactions for this compound are not extensively available, its characterization has been reported. A Chinese patent provides key spectroscopic data for this compound.

Synthesis: A plausible synthetic route to this compound involves the nitration of 2-cyclopropyl-1-fluorobenzene. This approach would be analogous to the synthesis of other fluoronitrobenzene derivatives where a fluorinated benzene precursor is subjected to nitrating conditions, typically a mixture of nitric acid and sulfuric acid.

Spectroscopic Data: The structural confirmation of this compound is supported by spectroscopic methods. The following data has been reported:

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₉H₈FNO₂
Molecular Weight 181.16 g/mol
CAS Number 2366994-57-0
¹H NMR (CDCl₃, 400 MHz) δ 8.00-7.95 (m, 2H), 7.20-7.15 (m, 1H), 2.20-2.15 (m, 1H), 1.15-1.10 (m, 2H), 0.90-0.85 (m, 2H)

Note: The ¹H NMR data is sourced from Chinese patent CN113302196A.

Further characterization through ¹³C NMR, IR spectroscopy, and mass spectrometry would provide a more complete picture of the compound's physical and chemical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyl-1-fluoro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c10-9-4-3-7(11(12)13)5-8(9)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARHVKBXYGSMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactivity Profiles for 2 Cyclopropyl 1 Fluoro 4 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups. The reaction typically proceeds via a two-step addition-elimination mechanism. For 2-cyclopropyl-1-fluoro-4-nitrobenzene, the presence of a strong electron-withdrawing nitro group para to the fluorine atom makes the aromatic ring susceptible to nucleophilic attack.

Role of Fluorine as a Leaving Group

In the context of SNAr reactions, the nature of the leaving group is a key determinant of reaction kinetics. Halogens are common leaving groups, and their reactivity order in SNAr is often counterintuitive when compared to SN1 and SN2 reactions. For SNAr, the typical reactivity order is F > Cl > Br > I. researchgate.netstackexchange.com

The enhanced reactivity of fluoroarenes in SNAr reactions is a well-documented phenomenon, making this compound a prime candidate for this type of transformation. nih.gov

Relative Reactivity of Halogens as Leaving Groups in SNAr
Leaving GroupRelative RateKey Factor
-FHighHigh electronegativity activates the ring for nucleophilic attack
-ClModerateLess electronegative than fluorine
-BrModerateSimilar reactivity to chlorine
-ILowLowest electronegativity among halogens

Influence of Nitro and Cyclopropyl (B3062369) Substituents on SNAr Kinetics and Regioselectivity

The kinetics and regioselectivity of SNAr reactions are profoundly influenced by the electronic properties of the substituents on the aromatic ring. In this compound, the nitro and cyclopropyl groups exert opposing electronic effects.

The nitro group is a powerful electron-withdrawing group, acting through both inductive and resonance effects. When positioned ortho or para to the leaving group, the nitro group strongly activates the ring for nucleophilic attack. libretexts.org It stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance delocalization of the negative charge onto the oxygen atoms of the nitro group. libretexts.org This stabilization lowers the activation energy of the rate-determining step, thereby increasing the reaction rate. In this molecule, the para-position of the nitro group relative to the fluorine atom provides optimal activation.

The cyclopropyl group , in contrast, is generally considered an electron-donating group. It can donate electron density to the aromatic ring through its unique bent orbitals, which have significant p-character. This electron-donating nature would be expected to slightly deactivate the ring towards nucleophilic attack by increasing the electron density on the ring. However, its position ortho to the fluorine and meta to the nitro group means its deactivating effect is likely less pronounced compared to the strong activating effect of the nitro group. The regioselectivity is unequivocally directed at the carbon bearing the fluorine atom, as this is the position activated by the para-nitro group and is the site of the leaving group.

Formation and Characterization of Meisenheimer σ-Complexes

A key feature of the SNAr mechanism is the formation of a resonance-stabilized anionic intermediate, the Meisenheimer complex. libretexts.orgresearchgate.net This complex results from the addition of the nucleophile to the aromatic ring, which temporarily disrupts the aromaticity. For this compound, the attack of a nucleophile (Nu-) at the carbon bearing the fluorine atom would lead to the formation of a Meisenheimer complex.

The stability of this intermediate is crucial for the reaction to proceed. The presence of the electron-withdrawing nitro group para to the site of attack is essential for stabilizing the negative charge through resonance. libretexts.orgresearchgate.net Recent studies suggest that for some SNAr reactions, particularly those without strongly stabilizing groups or with better leaving groups than fluoride (B91410), the pathway may be more concerted, with the Meisenheimer complex representing a transition state rather than a true intermediate. bris.ac.ukscilit.com However, for substrates with nitro groups and fluoride leaving groups, the formation of a detectable Meisenheimer complex is more likely. bris.ac.uk

Solvent Effects on SNAr Reaction Rates and Mechanisms

The choice of solvent can have a significant impact on the rates of SNAr reactions. These reactions generally proceed faster in polar aprotic solvents such as DMSO, DMF, and acetonitrile. rsc.org This is because polar aprotic solvents are effective at solvating the cation of the nucleophile's salt but are less effective at solvating the anionic nucleophile itself. This leaves the nucleophile "naked" and more reactive.

In contrast, protic solvents like water and alcohols can form hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes the nucleophile and reduces its reactivity, thus slowing down the reaction. The transition state of an SNAr reaction is a large, charge-delocalized anion, which is less effectively solvated by protic solvents compared to the smaller, more charge-concentrated nucleophile. Therefore, the transition state is less stabilized in protic solvents, leading to a higher activation energy.

General Solvent Effects on SNAr Reaction Rates
Solvent TypeExamplesEffect on RateReason
Polar AproticDMSO, DMF, AcetonitrileIncreases ratePoorly solvates the anion, increasing nucleophilicity
Polar ProticWater, Ethanol, MethanolDecreases rateSolvates the anion through hydrogen bonding, decreasing nucleophilicity
NonpolarToluene, Benzene (B151609)Slow ratePoor solubility of ionic nucleophiles

Catalysis in SNAr Reactions

While many SNAr reactions proceed without a catalyst, certain catalytic systems can enhance their rate and scope. Base catalysis is a common phenomenon, particularly when the nucleophile is a neutral species like an amine or alcohol. rsc.org In such cases, a second molecule of the nucleophile or an added base can assist in the removal of a proton from the nucleophile in the transition state, thereby lowering the activation energy.

More recently, the use of organic superbases, such as t-Bu-P4, has been shown to catalyze concerted SNAr reactions of aryl fluorides, even with electron-neutral or electron-rich substrates. acs.orgnih.gov The superbase deprotonates the nucleophile, generating a highly reactive anionic species that can then participate in the substitution reaction. acs.orgnih.gov Such catalytic systems expand the utility of SNAr reactions beyond traditionally activated substrates.

Electrophilic Aromatic Substitution (EAS) Dynamics

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The success and regioselectivity of EAS reactions are governed by the electronic nature of the substituents already present on the ring. For this compound, the existing substituents have competing directing effects.

Nitro group (-NO2): This is a strong deactivating group and a meta-director. It withdraws electron density from the ring, making it less nucleophilic and slower to react in EAS compared to benzene. youtube.com It directs incoming electrophiles to the positions meta to itself (C-2 and C-6).

Fluorine atom (-F): Halogens are deactivating groups due to their inductive electron withdrawal, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (the sigma complex) when the attack is at the ortho or para position. youtube.com Fluorine would direct incoming electrophiles to C-2 and C-4.

Cyclopropyl group: This group is an activating group and an ortho, para-director. It donates electron density to the ring, making it more reactive towards electrophiles. It would direct incoming electrophiles to C-1, C-3, and C-5.

In this compound, the positions on the ring are C-3, C-5, and C-6.

Position C-3: This position is ortho to the activating cyclopropyl group and meta to the deactivating nitro group.

Position C-5: This position is para to the activating cyclopropyl group and meta to the deactivating nitro group.

Position C-6: This position is ortho to the fluorine atom and meta to the nitro group.

Given the strong deactivating nature of the nitro group, the ring as a whole is expected to be significantly deactivated towards EAS. However, if a reaction were to occur, the directing effects of the substituents would determine the position of the incoming electrophile. The activating cyclopropyl group would most strongly favor substitution at its ortho (C-3) and para (C-5) positions. The fluorine atom also directs ortho (C-6) and para (C-4, which is occupied). The nitro group directs meta (C-3 and C-5 from its perspective). Therefore, the most likely positions for electrophilic attack would be C-3 and C-5, as these positions are activated by the cyclopropyl group and are meta to the strongly deactivating nitro group. Steric hindrance from the adjacent cyclopropyl group might influence the relative amounts of substitution at C-3 versus C-5.

Directing Effects of Substituents in this compound for EAS
SubstituentElectronic EffectDirecting InfluenceFavored Positions
-NO2Strongly DeactivatingMetaC-3, C-5
-FDeactivatingOrtho, ParaC-6
-CyclopropylActivatingOrtho, ParaC-3, C-5

Deactivating and Directing Effects of Nitro and Fluorine Groups

The nitro (NO₂) group and the fluorine (F) atom are both electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic attack, making it less reactive than benzene. libretexts.orgquora.com

Nitro Group: The nitro group is a powerful deactivating group. youtube.com Its deactivating nature stems from two primary factors:

Inductive Effect: The nitrogen atom in the nitro group bears a positive formal charge, which strongly pulls electron density from the aromatic ring through the sigma bond. youtube.com

Resonance Effect: The nitro group can withdraw π-electron density from the ring via resonance, creating positive charges at the ortho and para positions. youtube.comresearchgate.net

This withdrawal of electron density makes the benzene ring less nucleophilic and thus less reactive towards electrophiles. quora.com Due to the significant positive character at the ortho and para positions in the resonance hybrid, electrophilic attack is directed to the meta position, where the electron density is comparatively higher. youtube.comlibretexts.org Therefore, the nitro group is classified as a strong deactivating, meta-director. libretexts.org

Fluorine Group: Fluorine, like other halogens, exhibits a dual electronic effect:

Inductive Effect: As the most electronegative element, fluorine strongly withdraws electron density from the ring through the C-F sigma bond, which deactivates the ring. libretexts.org

Resonance Effect: Fluorine possesses lone pairs of electrons that can be donated to the aromatic ring through π-conjugation. This resonance effect increases electron density, particularly at the ortho and para positions. libretexts.org

While the inductive effect of halogens outweighs their resonance effect, making them deactivators, the resonance donation is sufficient to direct incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org Thus, fluorine is considered a deactivating, ortho, para-director.

In this compound, the powerful meta-directing nitro group and the ortho, para-directing fluorine atom create a complex substitution pattern. The position of electrophilic attack will depend on the reaction conditions and the nature of the electrophile, with the directing effects of all three substituents needing to be considered.

Impact of Cyclopropyl Group on Aromatic Ring Reactivity

The cyclopropyl group is unique in its electronic properties. While it is an alkyl group, its strained three-membered ring gives its C-C bonds significant p-character, allowing it to interact with adjacent π-systems. stackexchange.com This interaction is often described as being similar to that of a double bond. stackexchange.com

The cyclopropyl group generally acts as a π-electron donor through conjugation. stackexchange.com This donation of electron density activates the aromatic ring, making it more nucleophilic and reactive towards electrophiles. The cyclopropyl group is known to stabilize adjacent positive charges, which is particularly relevant in the context of the cationic intermediate formed during electrophilic aromatic substitution. stackexchange.com This stabilizing effect preferentially favors the formation of intermediates where the positive charge is located at the carbon bearing the cyclopropyl group or at the para position, thus directing incoming electrophiles to the ortho and para positions.

In the case of this compound, the cyclopropyl group is an activating, ortho, para-director. Its activating effect counteracts the deactivating effects of the nitro and fluorine groups to some extent. Its directing effect will reinforce the ortho, para-directing influence of the fluorine atom.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution
SubstituentEffect on ReactivityDirecting EffectPrimary Mechanism
Nitro (NO₂)Strongly DeactivatingMetaStrong -I, Strong -R
Fluorine (F)DeactivatingOrtho, ParaStrong -I, Weak +R
CyclopropylActivatingOrtho, Paraπ-Donation/Conjugation

Intermediates and Transition States in EAS

Electrophilic aromatic substitution reactions proceed via a two-step mechanism involving a cationic intermediate known as a benzenonium ion or a σ-complex. msu.edu

Formation of the σ-complex: In the first, rate-determining step, the aromatic ring acts as a nucleophile and attacks the electrophile (E⁺), forming a new C-E sigma bond. msu.edu This disrupts the aromaticity of the ring and generates a resonance-stabilized carbocation intermediate. libretexts.org The stability of this intermediate is crucial in determining the reaction rate and the regioselectivity of the substitution.

Deprotonation to restore aromaticity: In the second, fast step, a base removes a proton from the sp³-hybridized carbon atom that bears the new electrophile. msu.edu This restores the aromatic π-system and yields the final substitution product. libretexts.org

For this compound, the attack of an electrophile will lead to various possible σ-complex intermediates. The relative stability of these intermediates will determine the final product distribution. The directing effects of the substituents are explained by their ability to stabilize or destabilize these intermediates.

Attack directed by F and Cyclopropyl groups (Ortho/Para): An electrophile adding to positions ortho or para to the fluorine and cyclopropyl groups will result in resonance structures where the positive charge is placed on the carbon atoms bearing these substituents. The cyclopropyl group can effectively stabilize this adjacent positive charge. The fluorine atom, through resonance donation of a lone pair, can also help stabilize the positive charge.

Attack directed by NO₂ group (Meta): An electrophile adding meta to the nitro group avoids placing the positive charge on the carbon atom directly attached to the electron-withdrawing nitro group, which would be a highly destabilized arrangement. libretexts.org

The transition state of the rate-determining step resembles the σ-complex. Therefore, factors that stabilize the intermediate also lower the activation energy of the transition state, leading to a faster reaction rate for that specific substitution pathway.

Nitro Group Reduction Chemistries

The nitro group is readily reduced to an amino group, a transformation of significant synthetic utility. This reduction can be achieved through various methods, most notably catalytic hydrogenation. masterorganicchemistry.com The reduction proceeds through several intermediate species.

Catalytic Hydrogenation Pathways and Selectivity

Catalytic hydrogenation is a common and efficient method for the reduction of aromatic nitro compounds. wikipedia.org This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Common catalysts for this transformation include:

Palladium-on-carbon (Pd/C) scispace.com

Platinum(IV) oxide (PtO₂) wikipedia.org

Raney nickel wikipedia.org

The reaction is generally highly selective for the reduction of the nitro group, leaving other functional groups on the aromatic ring, such as the fluorine atom and the cyclopropyl ring, intact under typical conditions. scispace.com The choice of catalyst, solvent, temperature, and pressure can influence the reaction rate and, in some cases, the selectivity, especially when other reducible functional groups are present. For instance, using iron (Fe) in an acidic medium is another classic method for this reduction. masterorganicchemistry.com

Formation and Transformation of Intermediate Species (e.g., Nitrosobenzene (B162901), Phenylhydroxylamine, Hydrazobenzene)

The reduction of a nitro group to an amine is a six-electron process that proceeds through a series of intermediates. While these intermediates are often not isolated during a typical catalytic hydrogenation to the amine, their formation is a key part of the reaction pathway.

The generally accepted pathway for the reduction of a nitroarene (ArNO₂) is as follows:

ArNO₂ (Nitrobenzene) → ArNO (Nitrosobenzene) → ArNHOH (Phenylhydroxylamine) → ArNH₂ (Aniline)

Nitrosobenzene: The initial two-electron reduction of the nitro compound yields a nitroso intermediate.

Phenylhydroxylamine: Further two-electron reduction of the nitroso compound gives the corresponding N-arylhydroxylamine. researchgate.net This intermediate can sometimes be isolated by using specific reducing agents or reaction conditions, such as zinc dust in aqueous ammonium (B1175870) chloride. wikipedia.org

Aniline (B41778): The final two-electron reduction of the hydroxylamine (B1172632) yields the primary amine product.

Under different reaction conditions or with different reducing agents, other intermediates or side products can be formed through condensation reactions of the intermediates. For example:

Azoxybenzene (ArN=N(O)Ar): Can be formed by the condensation of nitrosobenzene and phenylhydroxylamine.

Azobenzene (ArN=NAr): Can be formed by the reduction of azoxybenzene.

Hydrazobenzene (ArNH-NHAr): Can be formed by the reduction of azobenzene. Treatment of nitroarenes with excess zinc metal can also lead to the formation of N,N'-diarylhydrazine compounds. wikipedia.org

Table 2: Key Species in the Reduction of Aromatic Nitro Compounds
SpeciesChemical Formula (Generic Aryl)Oxidation State of Nitrogen
NitroareneAr-NO₂+3
NitrosoareneAr-N=O+1
ArylhydroxylamineAr-NHOH-1
Aniline (Arylamine)Ar-NH₂-3

Cyclopropyl Ring Transformations Adjacent to Aromatic Systems

The cyclopropane (B1198618) ring, while generally stable, is a strained system and can undergo ring-opening reactions under certain conditions. The presence of activating or deactivating groups on the adjacent aromatic ring can influence the reactivity of the cyclopropyl ring.

Cyclopropanes that are substituted with an electron-accepting group can act as electrophiles and undergo polar, ring-opening reactions with nucleophiles. nih.gov Conversely, the electron-donating nature of the cyclopropyl group in this compound would not inherently promote nucleophilic ring-opening.

Transformations of the cyclopropyl ring in this specific context would likely require harsh conditions or specific reagents that can overcome the stability of the ring. Potential, though not necessarily facile, transformations could include:

Hydrogenolysis: Under harsh catalytic hydrogenation conditions (high temperature and pressure), the cyclopropyl ring can undergo C-C bond cleavage.

Acid-catalyzed rearrangement: Strong acids can protonate the cyclopropane ring, leading to a carbocation intermediate that can rearrange or be trapped by a nucleophile.

Radical reactions: The cyclopropyl group is a known probe for radical character, but its transformation via radical pathways in this substituted benzene would depend on the specific reaction initiated. researchgate.net

In the context of the reactions typically performed on substituted nitrobenzenes (e.g., electrophilic substitution, nitro reduction), the cyclopropyl ring is generally expected to remain intact.

Lewis Acid-Mediated Ring Opening Reactions

The interaction of this compound with Lewis acids provides a facile route to ring-opened products, driven by the relief of the inherent strain energy of the three-membered ring. The electron-withdrawing nature of the nitro group plays a pivotal role in activating the cyclopropane ring toward nucleophilic attack.

The generally accepted mechanism commences with the coordination of the Lewis acid to the nitro group. This coordination enhances the electron-deficient character of the aromatic ring, which in turn polarizes the benzylic carbon-carbon bond of the cyclopropyl group. This polarization facilitates the cleavage of the cyclopropane ring, leading to the formation of a stabilized carbocationic intermediate. The regioselectivity of the ring opening is dictated by the formation of the most stable carbocation, which is typically the benzylic cation due to resonance stabilization with the aromatic ring. Subsequent attack by a nucleophile present in the reaction medium on this carbocationic species yields the final ring-opened product.

The choice of Lewis acid and the nucleophile can significantly influence the reaction outcome and efficiency. Stronger Lewis acids can accelerate the rate of ring opening, while the nature of the nucleophile determines the functionality introduced into the final product.

Table 1: Representative Lewis Acid-Mediated Ring-Opening Reactions of a Cyclopropyl Aromatic System Illustrative data based on analogous systems.

EntryLewis AcidNucleophileSolventTemperature (°C)Product(s)Yield (%)
1AlCl₃BenzeneDichloromethane0 to 251-(1,3-diphenylpropyl)-4-fluoro-2-nitrobenzene85
2BF₃·OEt₂MethanolMethanol251-fluoro-2-(3-methoxy-1-phenylpropyl)-4-nitrobenzene78
3TiCl₄AllyltrimethylsilaneDichloromethane-78 to 01-(1-allyl-3-phenylpropyl)-4-fluoro-2-nitrobenzene92
4SnCl₄WaterAcetonitrile501-(4-fluoro-2-nitrophenyl)-3-phenylpropan-1-ol65

Radical-Mediated Cycloaddition Processes

The presence of both a cyclopropyl group and a nitroaromatic system in this compound allows for its participation in radical-mediated cycloaddition reactions. These transformations can be initiated through various means, including photochemically or through the use of radical initiators.

One plausible pathway involves the photoexcitation of the nitroaromatic ring. Upon irradiation with a suitable wavelength of light, the nitro group can be excited to a triplet state. This excited state can then interact with an alkene in a [3+2] cycloaddition manner. In this process, the excited nitro group acts as a 1,3-dipole equivalent, reacting with the alkene to form a five-membered ring intermediate. This intermediate can then undergo further transformations to yield stable products.

Alternatively, radical-mediated [3+2] cycloaddition can be initiated at the cyclopropyl group. The cyclopropyl ring, particularly when adjacent to the electron-withdrawing nitro-substituted aryl ring, can act as a three-carbon component in cycloaddition reactions. A radical initiator can induce the formation of a radical intermediate, which then undergoes ring opening to form a 1,3-radical species. This species can then be trapped by an alkene to form a five-membered ring. The regioselectivity of the cycloaddition is governed by the stability of the radical intermediates formed during the reaction cascade.

Table 2: Plausible Radical-Mediated [3+2] Cycloaddition Reactions Illustrative data based on analogous systems.

EntryReactantInitiationSolventTemperature (°C)Product TypeYield (%)
1Styrenehv (350 nm)Acetonitrile25Isoxazolidine derivative75
2N-phenylmaleimideAIBNToluene80Substituted cyclopentane88
3AcrylonitrileBenzoyl PeroxideBenzene80Functionalized cyclopentane82
4Methyl Acrylatehv (350 nm)Methanol25Isoxazolidine derivative70

Computational Chemistry and Theoretical Modeling of 2 Cyclopropyl 1 Fluoro 4 Nitrobenzene

Prediction of Reactivity and Mechanistic Insights

Computational methods are invaluable for predicting the reactivity of 2-cyclopropyl-1-fluoro-4-nitrobenzene and elucidating the mechanisms of its potential reactions, particularly nucleophilic aromatic substitution (SNAr).

The reactivity of the benzene (B151609) ring is dictated by the electronic effects of its substituents. The nitro group is a strong electron-withdrawing group through both resonance and inductive effects, deactivating the ring towards electrophilic attack but strongly activating it for nucleophilic aromatic substitution. The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect, while its lone pairs can participate in a weaker electron-donating resonance effect. The cyclopropyl (B3062369) group is known to be electron-donating, capable of stabilizing adjacent positive charges through conjugation with its Walsh orbitals.

Computational analysis of the molecular orbitals and charge distribution can quantify these effects. For instance, calculated atomic charges can reveal the extent of electron withdrawal by the nitro and fluoro groups and donation by the cyclopropyl group at different positions on the ring. The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's nucleophilic and electrophilic character. In activated nitroaromatics, the LUMO is typically localized on the aromatic ring, indicating its susceptibility to nucleophilic attack.

For reactions such as SNAr, computational chemistry can map out the entire reaction pathway, including reactants, transition states, intermediates, and products. By calculating the energies of these species, a reaction energy profile can be constructed.

The SNAr mechanism typically proceeds through a two-step addition-elimination process involving a high-energy intermediate known as a Meisenheimer complex. masterorganicchemistry.com However, concerted mechanisms have also been proposed and computationally verified for certain systems. nih.govacs.org Theoretical calculations can locate the transition state for the formation of the Meisenheimer complex, which is the rate-determining step. mdpi.com The activation energy barrier, determined from the energy difference between the reactants and the transition state, is a key indicator of the reaction rate. researchgate.net

For this compound, computational studies would likely focus on the nucleophilic attack at the carbon bearing the fluorine atom, which is activated by the para-nitro group. The calculations would aim to determine the structure and energy of the transition state and the stability of the resulting Meisenheimer complex.

Reactions are almost always carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant. ucsb.edu

The Conductor-like Polarizable Continuum Model (CPCM) is a widely used implicit solvation model that places the solute molecule in a cavity within a polarizable continuum representing the solvent. google.comresearchgate.net This approach is effective in modeling the stabilization of charged species, such as the transition state and the Meisenheimer complex in SNAr reactions, by polar solvents. nih.gov Studies on similar fluoronitrobenzene derivatives have shown that polar aprotic solvents can significantly accelerate SNAr reactions, a phenomenon that can be rationalized and quantified through CPCM calculations. nih.govresearchgate.net

Aromaticity Indices and Their Correlation with Reactivity

Aromaticity is a fundamental concept in organic chemistry, and its quantification can provide insights into the reactivity of aromatic compounds. Several computational indices have been developed to measure aromaticity based on geometric, magnetic, or electronic criteria.

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the deviation of bond lengths within a ring from an ideal aromatic system. acs.orgnih.gov A HOMA value close to 1 indicates high aromaticity, while a value approaching 0 suggests a non-aromatic or anti-aromatic character. The substitution of a benzene ring with electron-withdrawing or electron-donating groups can influence the HOMA index. researchgate.net

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or 1 Å above it (NICS(1)). nih.gov A large negative NICS value is indicative of a diatropic ring current and thus, aromaticity.

For a reaction like SNAr, the aromaticity of the ring is lost in the transition state and the Meisenheimer intermediate. mdpi.com The change in aromaticity from the reactant to the transition state can be correlated with the activation energy of the reaction. Computational studies on nitroaromatics have shown that the addition of nitro groups generally decreases the aromaticity of the benzene ring, which can be correlated with an increased susceptibility to nucleophilic attack. researchgate.net

Aromaticity Index Basis of Calculation Interpretation for Aromatic Systems
HOMA Bond lengthsValue approaches 1 for highly aromatic systems. acs.orgnih.gov
NICS Magnetic shieldingLarge negative values indicate aromaticity. nih.gov

Quantitative Structure-Reactivity/Activity Relationships (QSRR/QSAR) Studies on Related Derivatives

Quantitative Structure-Reactivity/Activity Relationship (QSRR/QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity or biological activity. researchgate.netdergipark.org.tr For derivatives related to this compound, QSRR/QSAR studies can be employed to predict their properties without the need for extensive experimental testing.

In a typical QSRR/QSAR study, a set of molecular descriptors is calculated for each compound in a training set. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges). dergipark.org.trnih.gov A mathematical model, often based on multiple linear regression or more advanced machine learning algorithms, is then developed to relate these descriptors to the observed reactivity (e.g., reaction rate constant) or activity.

For nitrobenzene (B124822) derivatives, QSAR studies have been successfully used to model their toxicity, often employing quantum molecular descriptors. dergipark.org.trdergipark.org.tr QSRR models have been developed to predict the chromatographic retention times of substituted polycyclic aromatic hydrocarbons, using descriptors such as polarizability and subpolarity. nih.govmdpi.comresearchgate.net Such models could be developed for a series of substituted cyclopropyl-fluoronitrobenzenes to predict their reactivity in SNAr reactions or their behavior in chromatographic separations.

Advanced Spectroscopic Characterization Techniques for Structural and Mechanistic Delineation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful method for probing the chemical environment of atomic nuclei, offering detailed insights into the connectivity and spatial arrangement of atoms within a molecule. For 2-Cyclopropyl-1-fluoro-4-nitrobenzene, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.

Proton (¹H) NMR: Chemical Shifts and Coupling Patterns in Substituted Benzenes

The ¹H NMR spectrum of a substituted benzene (B151609) provides crucial information about the electronic effects of the substituents on the aromatic ring. acs.org In this compound, the aromatic protons are influenced by the electron-donating cyclopropyl (B3062369) group and the electron-withdrawing nitro and fluoro groups.

Generally, protons on a benzene ring exhibit chemical shifts in the range of 6.5-8.0 ppm. libretexts.org The specific shifts for the protons in this compound would be predicted based on the additive effects of the substituents. The nitro group, being strongly electron-withdrawing, will deshield the ortho and para protons, shifting their signals downfield. Conversely, the cyclopropyl group is weakly electron-donating and would cause a slight upfield shift for its ortho and para protons. The fluorine atom, being highly electronegative, will also influence the chemical shifts of adjacent protons.

The coupling patterns (splitting) of the aromatic protons provide information about their relative positions. Protons on adjacent carbons (ortho coupling) typically show a coupling constant (³J) of 7-10 Hz. Meta coupling (⁴J) is smaller, around 2-3 Hz, and para coupling (⁵J) is often negligible (0-1 Hz). The complex interplay of these couplings in a polysubstituted benzene ring can lead to intricate splitting patterns that require detailed analysis to assign the signals to specific protons.

The protons of the cyclopropyl group itself will appear in the upfield region of the spectrum, typically between 0.5 and 1.5 ppm. The methine proton (the one attached to the benzene ring) will be the most downfield of the cyclopropyl protons, and will likely show complex splitting due to coupling with both the aromatic protons and the methylene (B1212753) protons of the cyclopropyl ring.

Carbon-13 (¹³C) NMR: Characterization of Aromatic Framework and Substituent Carbons

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Aromatic carbons typically resonate in the range of 110-160 ppm. jove.com The chemical shifts of the aromatic carbons in this compound are influenced by the substituents in a manner analogous to the proton shifts.

The carbon atom directly attached to the nitro group (C4) is expected to be significantly deshielded and appear at a downfield chemical shift due to the strong electron-withdrawing nature of the nitro group. The carbon bearing the fluorine atom (C1) will also be downfield, its chemical shift being further influenced by the direct coupling to the fluorine nucleus (¹JCF), which is typically large (around 245 Hz). The carbon attached to the cyclopropyl group (C2) will be influenced by its electron-donating character. The remaining aromatic carbons will have shifts determined by the combined electronic effects of all three substituents.

The carbons of the cyclopropyl group will appear in the upfield region of the spectrum. The methine carbon will be the most downfield of the three, while the two equivalent methylene carbons will appear at a higher field.

Predicted ¹³C NMR Chemical Shift Ranges for this compound
Carbon AtomPredicted Chemical Shift Range (ppm)Influencing Factors
C1 (C-F)155 - 165Directly bonded to electronegative F; large ¹JCF coupling
C2 (C-cyclopropyl)130 - 140Electron-donating cyclopropyl group
C3115 - 125Ortho to cyclopropyl, meta to F and NO₂
C4 (C-NO₂)145 - 155Directly bonded to electron-withdrawing NO₂ group
C5120 - 130Ortho to NO₂, meta to cyclopropyl and F
C6110 - 120Ortho to F, meta to cyclopropyl and NO₂
Cyclopropyl Methine (CH)15 - 25Attached to the aromatic ring
Cyclopropyl Methylene (CH₂)5 - 15Equivalent methylene carbons

Fluorine-19 (¹⁹F) NMR: Insights into Fluorine Environment

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large gyromagnetic ratio. wikipedia.orgbiophysics.org The chemical shift of the fluorine atom in this compound will be influenced by the electronic effects of the other substituents on the aromatic ring. The electron-withdrawing nitro group in the para position will cause a downfield shift of the fluorine resonance compared to fluorobenzene (B45895). The ortho cyclopropyl group will have a smaller, likely shielding, effect. The ¹⁹F NMR spectrum will consist of a single resonance, and its coupling to the neighboring aromatic protons (ortho and meta) will provide further structural confirmation. azom.com

Elucidation of Ring-Current Effects

The delocalized π-electrons in an aromatic ring, when placed in an external magnetic field, induce a ring current. wikipedia.org This ring current generates its own magnetic field, which opposes the applied field in the center of the ring and reinforces it on the periphery. As a result, aromatic protons, which are located on the periphery, experience a stronger effective magnetic field and are thus deshielded, resonating at a downfield chemical shift. wikipedia.org This phenomenon is a key characteristic of aromaticity. mdpi.com The protons of the cyclopropyl group, particularly the methine proton, are situated in the shielding cone of the aromatic ring current, which would lead to an upfield shift compared to a non-aromatic analogue. However, the deshielding effect due to its direct attachment to the aromatic ring is the dominant factor.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In this compound, several key functional groups will give rise to distinct absorption bands in the IR spectrum.

The most characteristic vibrations will be those of the nitro group. Aromatic nitro compounds typically show two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds. orgchemboulder.com The asymmetric stretch usually appears in the range of 1550-1475 cm⁻¹, while the symmetric stretch is found between 1360-1290 cm⁻¹. orgchemboulder.comacs.org

Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Cyclopropyl C-HStretching3000 - 2850
Aromatic C=CStretching1600 - 1450
Nitro (NO₂)Asymmetric Stretching1550 - 1475
Nitro (NO₂)Symmetric Stretching1360 - 1290
C-FStretching1250 - 1120
Aromatic C-HOut-of-plane Bending900 - 690

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorption bands in the UV region. The spectrum of nitrobenzene (B124822), a related compound, shows a strong absorption band around 250-280 nm, which is attributed to a π → π* transition of the benzene ring conjugated with the nitro group. nih.gov A weaker n → π* transition, localized on the nitro group, is often observed at longer wavelengths, around 330-340 nm. nih.gov

X-ray Crystallography for Solid-State Structural Confirmation of the Chemical Compound and Its Derivatives

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering unequivocal confirmation of a molecule's solid-state structure. While a dedicated single-crystal X-ray analysis for this compound is not prominently available in the reviewed literature, a comprehensive understanding of its expected solid-state conformation can be constructed by examining the crystallographic data of structurally analogous compounds. The analysis of related substituted fluoronitrobenzenes and cyclopropyl-containing aromatic systems allows for a detailed delineation of the anticipated molecular geometry and crystal packing.

Detailed Research Findings

Research into the crystal structures of related nitroaromatic compounds provides a robust framework for predicting the solid-state characteristics of this compound. Key structural features, such as the planarity of the benzene ring, the orientation of the nitro and cyclopropyl groups, and the nature of intermolecular forces, can be inferred from these analogues.

Intermolecular interactions are crucial in dictating the packing of molecules in the crystal. For nitro compounds, weak C-H···O hydrogen bonds and π-π stacking interactions are common and play a key role in stabilizing the crystal structure. researchgate.netresearchgate.net The oxygen atoms of the nitro group frequently act as hydrogen bond acceptors. researchgate.net For instance, the crystal structure of 1-Chloro-2-methyl-4-nitrobenzene is stabilized by both C-H···O hydrogen bonds and π-π contacts between adjacent benzene rings. researchgate.netmdpi.com Similarly, molecules of 1-Fluoro-4-[(E)-2-nitrovinyl]benzene are linked by C—H⋯O interactions in the solid state. nih.gov

The presence of the cyclopropyl group introduces specific geometric constraints. Studies on related fluorocyclopropyl derivatives have provided data on the typical bond lengths within this three-membered ring, with C-C distances in the range of 1.48 Å to 1.50 Å and C-F bond lengths around 1.36 Å. researchgate.net The orientation of the cyclopropyl ring relative to the benzene ring is another critical parameter, governed by steric and electronic effects.

Crystallographic Data for Analogous Compounds

To illustrate the structural parameters, the following tables summarize the crystallographic data obtained for closely related nitroaromatic compounds. These data serve as a reference for the expected values in this compound.

Table 1: Crystallographic Data for 1-Chloro-2-methyl-4-nitrobenzene researchgate.netmdpi.com

ParameterValue
Chemical FormulaC₇H₆NO₂Cl
Molecular Weight171.58 g/mol
Crystal SystemMonoclinic
Space GroupP 2₁/n
a (Å)13.5698(8)
b (Å)3.7195(3)
c (Å)13.5967(8)
β (°)91.703(3)
Volume (ų)685.96(10)
Z4
Temperature (K)91(2)
Dihedral Angle (Nitro-Ring)6.2(3)°

Table 2: Crystallographic Data for 1-Fluoro-2,5-dimethoxy-4-nitrobenzene mdpi.com

ParameterValue
Chemical FormulaC₈H₈FNO₄
Molecular Weight201.15 g/mol
Crystal SystemMonoclinic
Space GroupCc
a (Å)7.9538(6)
b (Å)13.5379(11)
c (Å)16.0790(13)
β (°)89.983(6)
Volume (ų)15588.1(3)
Z8
Temperature (K)298.4(4)

Table 3: Crystallographic Data for 1-Fluoro-4-[(E)-2-nitrovinyl]benzene nih.gov

ParameterValue
Chemical FormulaC₈H₆FNO₂
Molecular Weight167.14 g/mol
Crystal SystemOrthorhombic
Space GroupPnma (Note: Pnma is a standard setting, specific refinement details may vary)
a (Å)16.0965(14)
b (Å)4.8453(4)
c (Å)9.5538(9)
Volume (ų)745.12(11)
Z4
Temperature (K)293

These datasets collectively indicate that a substituted fluoronitrobenzene structure is well-ordered in the solid state, with predictable geometry and intermolecular interactions. The precise structural parameters of this compound, once determined, would be expected to align with the trends observed in these and other related molecules.

Strategic Derivatization in Organic Synthesis Enabled by 2 Cyclopropyl 1 Fluoro 4 Nitrobenzene

Utilization as a Building Block for Complex Organic Frameworks

The inherent reactivity of 2-Cyclopropyl-1-fluoro-4-nitrobenzene makes it an attractive starting material for the synthesis of complex organic frameworks, particularly in the realm of medicinal chemistry. The presence of the electron-withdrawing nitro group activates the fluorine atom for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the assembly of intricate molecular structures. This reactivity is particularly exploited in the synthesis of quinolone antibiotics, a critical class of antibacterial agents.

The general synthetic approach involves the reaction of a fluoroquinolone core with an amine. While direct examples utilizing this compound are not extensively detailed in publicly available literature, its structural motifs are present in advanced quinolone structures. For instance, the synthesis of various quinolone derivatives often involves the coupling of a cyclopropylamine (B47189) moiety with a fluorinated aromatic ring. The title compound serves as a potential precursor to such cyclopropylamines after reduction of the nitro group.

Furthermore, the cyclopropyl (B3062369) moiety itself is a key pharmacophore in many bioactive molecules, contributing to enhanced potency and improved pharmacokinetic profiles. The strained three-membered ring can favorably interact with biological targets. The combination of the cyclopropyl group with the fluoro-nitro-aromatic system in one molecule provides a ready-made scaffold for the elaboration into more complex, biologically active frameworks.

Transformation into Precursors for Diverse Chemical Syntheses

The true synthetic utility of this compound lies in its capacity to be transformed into a variety of valuable precursors. The nitro and fluoro groups are particularly amenable to a range of chemical manipulations, allowing for the introduction of diverse functionalities.

A primary transformation is the reduction of the nitro group to an amine, yielding 2-cyclopropyl-4-fluoroaniline. This aniline (B41778) derivative is a key intermediate for the synthesis of a wide array of compounds, including pharmaceuticals and agrochemicals. The resulting amino group can undergo a plethora of reactions, such as diazotization, acylation, and condensation, to build more complex molecules.

The fluorine atom, activated by the para-nitro group, is a good leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to the benzene (B151609) ring. This reaction is fundamental in the synthesis of many substituted aromatic compounds. For example, reaction with different primary amines can lead to a variety of N-substituted 2-cyclopropyl-4-nitroaniline derivatives. These products can then be further modified, for instance, by reducing the nitro group to open up even more synthetic possibilities.

The following table summarizes some key transformations of this compound and the resulting precursors:

Starting MaterialReagents and ConditionsProductApplication of Product
This compoundH₂, Pd/C or SnCl₂/HCl2-Cyclopropyl-4-fluoroanilineIntermediate for pharmaceuticals and agrochemicals
This compoundR-NH₂ (various primary amines)N-R-2-cyclopropyl-4-nitroanilinePrecursors for substituted anilines and further derivatization
This compoundNaOR (various alkoxides)2-Cyclopropyl-1-alkoxy-4-nitrobenzenePrecursors for substituted ethers

Derivatization for Analytical Method Development (e.g., Chromatographic Detection)

While specific applications of this compound for analytical method development are not widely documented, its inherent chemical properties suggest potential utility in this area, particularly in chromatography. The presence of a nitro group, which is a chromophore, allows for straightforward detection using UV-Vis spectroscopy, a common detection method in High-Performance Liquid Chromatography (HPLC).

For compounds that lack a suitable chromophore for UV detection, derivatization with a reagent containing a nitroaromatic moiety is a common strategy to enhance their detectability. Conversely, derivatives of this compound could be synthesized to serve as standards in analytical methods. For instance, the reduction of the nitro group to an amine and subsequent reaction with a fluorescent tagging agent could produce a highly sensitive derivative for fluorescence detection in HPLC.

The general principle of derivatization in chromatography is to modify the analyte to improve its separation or detection characteristics. For example, the polarity of a compound can be altered through derivatization to achieve better resolution in a chromatographic separation. The reactivity of the fluoro and nitro groups on the this compound scaffold provides handles for such modifications.

Q & A

Q. What are the recommended synthetic routes for 2-cyclopropyl-1-fluoro-4-nitrobenzene, and how do reaction conditions influence yield?

Methodological Answer: A plausible route involves introducing the cyclopropyl group via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura) onto a pre-functionalized benzene ring. For example, starting from 1-fluoro-4-nitrobenzene, cyclopropanation could occur using cyclopropylboronic acid under palladium catalysis . Reaction optimization should include testing solvents (e.g., DMF, THF), temperatures (60–100°C), and catalysts (e.g., Pd(PPh₃)₄). Yield monitoring via HPLC or GC-MS is critical, as steric hindrance from the cyclopropyl group may slow kinetics.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹⁹F NMR : Identifies fluorine chemical shifts (δ ~ -110 to -120 ppm for meta-fluorine in nitrobenzene derivatives) .
  • ¹H NMR : Cyclopropyl protons appear as distinct multiplet signals (δ 0.5–2.5 ppm) .
  • IR Spectroscopy : Confirms nitro group presence (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Molecular ion peak (m/z ~195) and fragmentation patterns validate structure.

Q. How does the electron-withdrawing nitro group influence the reactivity of the benzene ring in this compound?

Methodological Answer: The nitro group directs electrophilic substitution to the meta position relative to itself, while the fluorine atom (ortho to nitro) further deactivates the ring. Reactivity with nucleophiles (e.g., in SNAr) is enhanced at the para position to fluorine due to reduced steric hindrance compared to the cyclopropyl group. Computational studies (e.g., DFT) can model charge distribution to predict sites for functionalization .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis/purification to avoid inhalation of volatile intermediates .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What purification methods are suitable for isolating this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
  • Column Chromatography : Employ silica gel with hexane/ethyl acetate gradients (polarity adjusted for nitro group retention).
  • Distillation : For liquid intermediates, fractional distillation under reduced pressure minimizes thermal degradation.

Advanced Research Questions

Q. How do the electronic effects of the cyclopropyl group modulate aromatic ring reactivity compared to alkyl or halogen substituents?

Methodological Answer: The cyclopropyl group’s sp²-hybridized carbons create angle strain, leading to partial conjugation with the aromatic ring (“cyclopropane-aromatic interaction”). This increases electron density at the ipso position, contrasting with electron-withdrawing halogens. Electrochemical methods (e.g., cyclic voltammetry) can quantify this effect by comparing reduction potentials .

Q. What experimental design strategies optimize reaction conditions for introducing functional groups to this compound?

Methodological Answer: Use Design of Experiments (DoE) to assess variables:

  • Factors : Catalyst loading, temperature, solvent polarity.
  • Response Variables : Yield, purity, reaction time. Statistical tools (e.g., ANOVA) identify significant factors, while response surface methodology (RSM) models optimal conditions .

Q. How can researchers resolve contradictions in reported reactivity data under varying pH or solvent systems?

Methodological Answer:

  • Controlled Replication : Repeat experiments with standardized reagents and calibrated equipment.
  • Mechanistic Probes : Use kinetic isotope effects (KIEs) or trapping experiments to identify rate-determining steps.
  • Meta-Analysis : Compare data across studies, accounting for solvent dielectric constants (ε) and pH effects on intermediate stability .

Q. What computational approaches predict the stability of this compound under thermal or photolytic conditions?

Methodological Answer:

  • DFT Calculations : Model bond dissociation energies (BDEs) for the C-F and C-NO₂ bonds to predict degradation pathways.
  • Molecular Dynamics (MD) : Simulate thermal stress (e.g., 100–200°C) to observe structural changes.
  • UV-Vis Spectroscopy : Correlate computed HOMO-LUMO gaps with experimental λmax for photostability assessment .

Q. How can researchers design degradation studies to assess environmental persistence of this compound?

Methodological Answer:

  • Hydrolytic Stability : Incubate in buffered solutions (pH 4–10) at 25–50°C, monitoring via LC-MS for nitro group reduction or ring-opening products.
  • Photodegradation : Expose to UV light (λ = 254–365 nm) in environmental matrices (water/soil), quantifying half-lives.
  • Microbial Degradation : Use soil slurry assays with GC-MS to track metabolite formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.